Another study describes the synthesis of several structural analogs of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one []. While this compound is not identical to 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, the methodologies employed could offer insights into potential synthesis routes. For instance, the preparation of 6-hydroxy-7-methoxynaphthalen-1(2H)-one and 7-hydroxy-6-methoxynaphthalen-1(2H)-one outlined in this study could be explored as starting points for synthesizing the target compound [].
One study investigates the reactions of 2,3-dimethyl-6,7,8,9-tetrahydrobenzocyclohepten-5-one, a related compound []. This research explores the reactivity of the benzocycloheptenone core, specifically focusing on reactions leading to the formation of 2,3-dimethyl-6-(1-phenylbut-3-enyl)-6,7,8,9-tetrahydrobenzocyclohepten-5-ones, as well as pyrimidine and pyridine derivatives []. While the specific reactions and conditions used in this study might not be directly transferable to 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one due to the structural differences, they offer valuable insights into the reactivity of similar compounds and can serve as a starting point for exploring the chemical reactions of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one.
Benzocycloheptenone derivatives, particularly those with substitutions at the 2 and 3 positions, have been investigated as key intermediates in the synthesis of various pharmaceutical compounds []. The presence of a methoxy group at the 2 position in 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one makes it a potential candidate for further modification and exploration in pharmaceutical research.
Research indicates that certain cinnamylidenebenzocycloalkanones can reverse multidrug resistance (MDR) in cancer cells []. This finding is particularly significant as MDR poses a major challenge in cancer treatment by reducing the efficacy of chemotherapeutic agents. While the exact mechanism of action is not fully understood, these compounds appear to inhibit P-glycoprotein, a membrane efflux pump responsible for pumping drugs out of cancer cells [].
Several studies highlight the potential of benzocycloheptenone derivatives as antimicrobial agents. For example, certain tetracyclic benzothiazepines derived from benzocyclohepten-5-ones have shown promising antimicrobial activity against Bacillus subtilis [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: